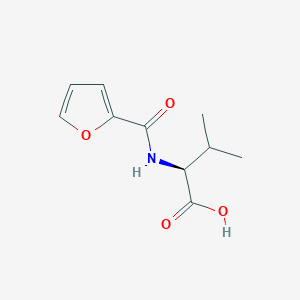

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPKMOKGOBWXPC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid derivative. One common method is the coupling of furan-2-carboxylic acid with L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid may involve more scalable and cost-effective methods. One approach is the use of biocatalysts to facilitate the coupling reaction, which can be more environmentally friendly and efficient. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino acid moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and

Biologische Aktivität

(2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, also known as a derivative of valine, has garnered attention for its potential biological activities. This compound is characterized by its unique furan carbonyl moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid is as follows:

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 183.21 g/mol

- CAS Number : 462065-68-5

The presence of the furan ring and the amino acid backbone suggests potential interactions with various biological targets, particularly in metabolic pathways.

-

Inhibition of Enzymatic Activity :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies indicate that it could influence the activity of enzymes related to amino acid metabolism and protein synthesis.

-

Receptor Interaction :

- It may interact with receptors involved in cellular signaling pathways, potentially modulating responses related to inflammation and metabolism.

-

Antioxidant Properties :

- The furan moiety is known for its antioxidant capabilities, suggesting that this compound might help mitigate oxidative stress in cells.

Biological Activity Overview

The biological activity of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes involved in amino acid metabolism |

| Antioxidant Activity | Possible reduction of oxidative stress through free radical scavenging |

| Interaction with Receptors | Modulation of receptor activity affecting inflammation and metabolic responses |

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Mechanistic Insights :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of furan derivatives, including (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, as antiviral agents. The compound's structure allows it to interact with viral proteins effectively. For instance, derivatives of furan have been shown to inhibit the main protease of SARS-CoV-2, suggesting a pathway for developing new antiviral therapies against COVID-19 and other viral infections .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a promising potential for further exploration in treating bacterial infections .

Agricultural Applications

Pesticidal Activity

Furan-based compounds have been investigated for their pesticidal properties. The unique structural attributes of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid may enhance its efficacy as a biopesticide. Studies have indicated that certain furan derivatives can disrupt the metabolic pathways in pests, leading to increased mortality rates .

Material Science

Polymer Synthesis

The compound can serve as a precursor in the synthesis of bio-derived polymers. Furan-based dimethacrylates synthesized from furan derivatives are being explored as substitutes for traditional petrochemical-based materials in the production of sustainable plastics . This application is particularly relevant in efforts to reduce environmental impact and promote renewable resources.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focused on the synthesis of furan derivatives revealed that (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid demonstrated significant inhibition of SARS-CoV-2 main protease with an IC50 value indicating effective antiviral properties. The findings suggest that further structural optimization could enhance potency against viral targets .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various furan derivatives, (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid showed superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized both agar diffusion and broth microdilution methods to determine MIC values, reinforcing its potential application in medical therapeutics .

Case Study 3: Biopesticide Development

Research into the agricultural applications of furan compounds indicated that (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid could be developed into an effective biopesticide. Laboratory trials demonstrated its ability to significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Key Features

The following table summarizes structural analogs of (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, highlighting variations in substituents, molecular weights, and research findings:

*Calculated based on formula C${10}$H${13}$NO$_5$.

Substituent Effects on Physicochemical Properties

- Furan-2-carbonylamino: The furan ring introduces moderate polarity and electron-rich character, enhancing hydrogen-bond acceptor capacity.

- Cyclohexylcarbamoyl benzoyl (2CA3MBA) : This bulky substituent increases molecular weight and lipophilicity, which may improve binding to hydrophobic enzyme pockets but limit oral bioavailability .

- Dimethylcarbamoyl : The dimethyl group enhances solubility in polar solvents compared to aromatic substituents, making it suitable for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(furan-2-carbonylamino)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves coupling furan-2-carbonyl chloride with (2S)-2-amino-3-methylbutanoic acid under Schotten-Baumann conditions. Use triethylamine (Et₃N) in a THF/water biphasic system at 0–5°C to minimize side reactions. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexanes) and confirm stereochemical integrity via circular dichroism (CD) spectroscopy .

- Key Variables : Temperature control (<10°C) prevents racemization, while pH adjustment (pH 8–9) optimizes acylation efficiency.

Q. How is the stereochemical configuration of this compound validated, and what analytical techniques are critical for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H-NMR (400 MHz, D₂O) identifies key signals: δ 1.05–1.15 (d, 3H, CH(CH₃)₂), δ 4.25–4.35 (m, 1H, α-CH), and δ 7.45–7.55 (m, 2H, furan protons) .

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to confirm enantiomeric purity (>99% ee) .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 254.0925) confirms molecular formula (C₁₁H₁₅NO₄) .

Q. What solvent systems and storage conditions ensure stability for this compound in experimental settings?

- Methodology : The compound is stable in aqueous buffers (pH 6–8) and polar aprotic solvents (e.g., DMSO, DMF). Avoid prolonged exposure to light or temperatures >25°C. Store lyophilized powder at –20°C under argon to prevent hydrolysis of the furan moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Assess crystallinity and polymorphic transitions that may affect solubility .

- Karl Fischer Titration : Quantify residual hydration, which can artificially inflate solubility in hygroscopic solvents like DMSO .

- Comparative Solubility Testing : Use standardized shake-flask methods in water, ethanol, and ethyl acetate at 25°C to generate reproducible data .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodology :

- In Vitro Assays : Screen against serine hydrolases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. The furan group may act as a weak inhibitor (IC₅₀ determination via kinetic assays) .

- Molecular Docking : Model interactions with target proteins (e.g., CYP450 isoforms) using AutoDock Vina. Focus on hydrogen bonding between the carbonyl group and catalytic residues .

Q. How can enantiomeric purity be maintained during scale-up synthesis, and what analytical methods detect trace impurities?

- Methodology :

- Chiral Stationary Phases : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns to isolate enantiomers during scale-up .

- LC-MS/MS : Detect trace racemization products (<0.1%) via multiple reaction monitoring (MRM) of diagnostic fragment ions .

Q. What computational approaches predict the compound’s reactivity in complex biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model membrane permeability using CHARMM36 force fields in lipid bilayer systems .

Q. How does the furan-2-carbonyl group influence the compound’s redox behavior, and what experimental setups characterize its oxidative stability?

- Methodology :

- Cyclic Voltammetry : Perform in 0.1 M PBS (pH 7.4) with a glassy carbon electrode. The furan ring shows an oxidation peak at +1.2 V vs. Ag/AgCl, indicating susceptibility to radical-mediated degradation .

- EPR Spectroscopy : Detect free radicals generated under UV irradiation (λ = 254 nm) using spin-trapping agents like DMPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.